molecular formula C15H12F5N B2841459 Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine CAS No. 1443981-12-1

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine

Cat. No. B2841459
CAS RN: 1443981-12-1
M. Wt: 301.26
InChI Key: FKPQJKKMTPXEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine is a chemical compound with the molecular formula C15H12F5N . It contains a total of 34 bonds; 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound includes 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.25 . The boiling point and other specific properties are not provided in the available resources .

Scientific Research Applications

Palladium-Catalyzed Amination

A notable application involves its use as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates. This method offers a convenient pathway to primary anilines, pivotal in synthesizing complex organic compounds, by cleaving benzophenone imine adducts through catalytic hydrogenation or with hydroxylamine hydrochloride. This approach exemplifies the compound's utility in facilitating complex organic syntheses and modifying aryl compounds (Wolfe et al., 1997).

Encapsulation of Halides

In another study, a pentafluorophenyl-substituted tripodal amine receptor demonstrated potential for encapsulating halides (Cl- and Br-). This application underscores the compound's relevance in designing molecular receptors and understanding host-guest chemistry, crucial for sensing and separation technologies (Lakshminarayanan et al., 2007).

Fluorination of Heterocycles

The compound also plays a role in the mild and metal-free fluoro-cyclisation of benzylic alcohols and amines, leading to fluorinated heterocycles. This method, leveraging commercially available Selectfluor, highlights the compound's utility in synthesizing fluorinated organic molecules, significant in pharmaceuticals and agrochemicals (Parmar & Rueping, 2014).

Two-Photon Absorbing Liquids

Further research introduced novel two-photon absorbing (TPA) chromophores utilizing 1,3,5-triazine as a core, demonstrating the compound's potential in developing materials for photonic applications, such as optical limiting and photodynamic therapy (Kannan et al., 2004).

Amination Reactions Mediated by Palladium

The compound's utility extends to amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems. This research opens avenues for synthesizing benzophenone imines and transforming them into primary amines, relevant in producing a wide array of organic compounds (Grasa et al., 2001).

properties

IUPAC Name

N-benzyl-1-(2,6-difluorophenyl)-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5N/c16-11-7-4-8-12(17)13(11)14(15(18,19)20)21-9-10-5-2-1-3-6-10/h1-8,14,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPQJKKMTPXEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=C(C=CC=C2F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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